molecular formula C10H8Cl2N4 B8793801 4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine CAS No. 3995-42-4

4,6-dichloro-N-methyl-N-phenyl-1,3,5-triazin-2-amine

Cat. No. B8793801
M. Wt: 255.10 g/mol
InChI Key: OXGUSMYPAKGXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895733B2

Procedure details

To a stirred solution of cyanuric chloride (2 g, 10.84 mmol) in DCM (40 ml) at 0-5° C. was added dropwise a solution of N-methyl aniline (1.16 ml, 10.84 mmol) and DIPEA (2.08 ml, 12.26 mmol) in DCM (30 ml). The resulting mixture was allowed to warm to room temperature and stirred for 48 h. The reaction mixture was diluted with DCM (40 ml) the solution was then extracted with 2M aq. HCl (2×40 mL) and saturated brine (30 mL) and dried further over anhydrous sodium sulfate. The organic phase was evaporated to dryness to furnish the title compound as an off white solid (2.726 g, 99%). Method C HPLC-MS: MH+ requires m/z=255. Found: m/z=255, Rt=1.48 min (100%). 1H NMR (500 MHz, CDCl3) δ ppm 7.35-7.42 (2H, m), 7.29 (1H, d), 7.15-7.21 (3H, m), 3.48 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
2.08 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[CH3:10][NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CCN(C(C)C)C(C)C>C(Cl)Cl>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([N:11]([CH3:10])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
1.16 mL
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
2.08 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with 2M aq. HCl (2×40 mL) and saturated brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried further over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated to dryness

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)N(C1=CC=CC=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.726 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.